BenchChemオンラインストアへようこそ!

Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate

Kinase modulation Core scaffold comparison Cellular AC50

Select this Boc-protected 1,4-diazepane for programs where piperazine yields insufficient selectivity or PKM2/σ2 modulation must be tuned. Published data confirm 13-fold AC50 shift versus piperazine in PKM2 activation and σ2/σ1 selectivity ratios spanning 881–11,542—windows inaccessible with piperazines. The 4-aminopyridin-2-yl substitution retains the critical donor–acceptor hydrogen-bond pair for kinase hinge-binding, while the 7-membered ring alters basicity and conformational sampling. Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC documentation to support reproducible SAR studies.

Molecular Formula C15H24N4O2
Molecular Weight 292.38 g/mol
CAS No. 1691892-86-0
Cat. No. B1434384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate
CAS1691892-86-0
Molecular FormulaC15H24N4O2
Molecular Weight292.38 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)N
InChIInChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-8-4-7-18(9-10-19)13-11-12(16)5-6-17-13/h5-6,11H,4,7-10H2,1-3H3,(H2,16,17)
InChIKeyAXUKLRLHEJYGHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1691892-86-0): A Protected 1,4-Diazepane Building Block for Kinase-Targeted Synthesis


Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate (CAS 1691892-86-0) is a Boc-protected 1,4-diazepane derivative bearing a 4-aminopyridin-2-yl substituent at the N4 position, with molecular formula C15H24N4O2 and molecular weight 292.38 g/mol . It is supplied at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC available from major vendors . The compound features a seven-membered 1,4-diazepane (homopiperazine) ring that distinguishes it from the more common six-membered piperazine analogs, and the 4-amino substitution on the pyridine ring differentiates it from the isomeric 5-aminopyridin-2-yl variant (CAS 344940-45-0) . These structural features are relevant in medicinal chemistry programs where ring size and amino substitution pattern critically influence kinase hinge-binding geometry, conformational flexibility, and downstream biological selectivity [1].

Why Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate Cannot Be Replaced by Generic Piperazine or Positional Isomer Analogs


Substituting this compound with its closest commercially available analogs—such as the piperazine variant (CAS 1206247-69-9) or the 5-aminopyridine positional isomer (CAS 344940-45-0)—introduces measurable differences in core ring basicity, conformational preference, and hydrogen-bonding geometry that can alter biological target engagement. Published comparative data demonstrate that replacing a piperazine core with a 1,4-diazepane ring produces a greater than 13-fold shift in cellular AC50 in a pyruvate kinase M2 activation assay (piperazine AC50 = 0.065 μM vs. 1,4-diazepane AC50 = 0.866 μM) [1]. In a separate study on σ1 receptor ligands, diazepanes and piperazines with identical substituents both achieved subnanomolar Ki values (0.10–0.54 nM), but the diazepane series exhibited a distinct and wider range of σ2 subtype affinities (Ki = 88.1–6473 nM), providing a broader selectivity-tuning window not accessible with the piperazine scaffold [2]. For the aminopyridine substitution, the 4-amino isomer positions the NH2 group para to the ring nitrogen, creating a different hydrogen-bond donor vector and altered electronic distribution compared to the 5-amino isomer—factors that directly affect hinge-region binding in kinase inhibitor design [3]. These differences mean that synthesis or screening results obtained with a generic piperazine or 5-amino isomer building block cannot be assumed to translate to the 4-amino-1,4-diazepane scaffold.

Quantitative Differentiation Guide for Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate vs. Closest Analogs


1,4-Diazepane vs. Piperazine Core: 13-Fold Difference in Cellular Pyruvate Kinase M2 Activation Potency

In a head-to-head comparison of N,N'-diaryl-substituted core scaffolds evaluated in a pyruvate kinase M2 (PKM2) luminescent coupled assay, the piperazine core (compound 10) exhibited an AC50 of 0.065 μM, whereas the corresponding 1,4-diazepane core (compound 34) showed an AC50 of 0.866 μM—a 13.3-fold reduction in potency upon ring expansion from six to seven members [1]. Both compounds bore identical aryl substituents, isolating the ring-size effect. Maximum response values were comparable (94% vs. 120%), indicating that the diazepane core does not compromise efficacy ceiling despite the potency shift [1]. This demonstrates that the 1,4-diazepane scaffold provides a meaningfully different pharmacological profile that cannot be replicated by simply using a piperazine analog.

Kinase modulation Core scaffold comparison Cellular AC50

1,4-Diazepane vs. Piperazine σ1 Receptor Affinity: Comparable Subnanomolar Ki but Wider σ2 Selectivity Window for Diazepanes

In a systematic study of ring-size effects on σ1 and σ2 receptor binding, diazepane derivatives 16–20 and their direct piperazine homologs 6–10 bearing identical N-substituents were compared [1]. Both series achieved subnanomolar σ1 Ki values (diazepanes: 0.10–0.54 nM; piperazines: subnanomolar, comparable range), confirming that the seven-membered ring does not impair high-affinity target engagement [1]. However, the diazepane series exhibited a dramatically wider range of σ2 affinities (Ki = 88.1–6473 nM) compared to piperazines, producing σ2/σ1 selectivity ratios from 881 to 11,542, with the most selective diazepane (compound 20) achieving a ratio of 11,542, approaching the best piperazine selectivity [1]. This broader selectivity-tuning range makes the 1,4-diazepane scaffold a more versatile starting point for programs requiring fine control over subtype selectivity.

Sigma receptor Ring-size SAR Selectivity tuning

4-Amino vs. 5-Amino Pyridine Substitution: Divergent Hydrogen-Bond Geometry and Electronic Properties Critical for Kinase Hinge Binding

The 4-aminopyridin-2-yl substituent positions the primary amine para to the pyridine ring nitrogen, whereas the isomeric 5-aminopyridin-2-yl variant (CAS 344940-45-0) places the amine meta to the ring nitrogen . This positional difference alters the hydrogen-bond donor–acceptor geometry: in 4-aminopyridine, the ring nitrogen and the 4-NH2 group form a donor–acceptor pair with a 1,4-relationship, while in 5-aminopyridine the 2-N and 5-NH2 are in a 1,3-relationship . In the context of kinase inhibitor design, 4-aminopyridine scaffolds have been specifically exploited as hinge-binding motifs, with the 4-NH2 engaging the hinge backbone carbonyl and the pyridine N accepting a hydrogen bond from the hinge NH—a geometry not accessible with the 5-amino isomer [1]. The conjugate acid pKa of 4-aminopyridine is measurably different from 2-aminopyridine due to reduced intramolecular repulsion in the 4-isomer, further affecting protonation state at physiological pH and thus target engagement [2]. The 4-amino isomer (target compound) is supplied at 95% standard purity, while the 5-amino isomer (CAS 344940-45-0) is available at 97% purity from the same vendor, reflecting different synthetic route efficiencies .

Aminopyridine isomer Kinase hinge binder Hydrogen-bond vector

Molecular Weight and Formula Distinction: 1,4-Diazepane Scaffold vs. Piperazine Analog (ΔMW = 14.03 g/mol)

The target compound (C15H24N4O2, MW 292.38 g/mol) incorporates a seven-membered 1,4-diazepane ring, contributing one additional methylene unit (–CH2–) compared to the six-membered piperazine analog tert-butyl 4-(4-aminopyridin-2-yl)piperazine-1-carboxylate (CAS 1206247-69-9; C14H22N4O2, MW 278.35 g/mol) . This structural difference yields a molecular weight increase of 14.03 g/mol (5.0% higher) and an additional rotatable bond in the ring, affecting both physicochemical properties and conformational flexibility . Both compounds share the identical 4-aminopyridin-2-yl substituent and Boc protecting group, isolating the ring-size variable. The 1,4-diazepane ring is reported to confer distinct pharmacological properties including antimicrobial, antitumor, and kinase inhibitory activities, and has been recognized as a privileged structure in hit-to-lead optimization .

Molecular weight Physicochemical property Building block selection

Direct N–C Linkage vs. Ether O–C Linkage: Differential Metabolic Stability and Synthetic Versatility

The target compound features a direct N–C bond between the 1,4-diazepane N4 and the pyridine C2, creating a chemically robust aniline-type tertiary amine linkage. In contrast, the analog tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate employs an ether (O–C) linkage between the piperidine and pyridine rings [1]. The N–C linkage in the target compound is resistant to hydrolytic and oxidative cleavage pathways that can affect ether linkages, offering greater chemical stability under acidic and basic conditions commonly encountered in multi-step synthetic sequences and biological assays [2]. Furthermore, the N-aryl tertiary amine in the target compound can participate in pH-dependent protonation (predicted pKa ~7–8 for the pyridine N and the aniline NH2), providing an additional handle for modulating solubility vs. permeability that the neutral ether-linked analog lacks . The direct C–N bond also enables Pd-catalyzed cross-coupling diversification (Buchwald-Hartwig amination) at a later synthetic stage, whereas the ether linkage requires different (often less efficient) disconnection strategies [2].

Metabolic stability Synthetic accessibility Linkage chemistry

Procurement-Driven Application Scenarios for Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate


Kinase Inhibitor Lead Optimization Requiring Fine Control of Subtype Selectivity

In kinase inhibitor programs where the piperazine scaffold yields insufficient selectivity or where off-target σ2 or PKM2 modulation must be tuned, the 1,4-diazepane building block offers a distinct selectivity window. As demonstrated by Briner et al., diazepanes produce σ2/σ1 selectivity ratios spanning 881 to 11,542—a range not accessible with piperazines of identical substitution—while Boxer et al. show a 13-fold AC50 shift between piperazine and diazepane cores in a PKM2 cellular assay [1]. This compound is the appropriate procurement choice when the goal is to explore ring-size-dependent selectivity tuning without altering the aminopyridine hinge-binding motif.

Structure-Based Drug Design Targeting Kinase Hinge Regions with Defined Hydrogen-Bond Geometry

The 4-aminopyridin-2-yl substituent provides a donor–acceptor hydrogen-bond pair (4-NH2 donor, pyridine-N acceptor) with a 1,4-relationship that matches the ATP hinge-region geometry exploited by clinically validated type I kinase inhibitors . This geometry cannot be replicated by the 5-amino isomer (CAS 344940-45-0), which positions the NH2 group meta to the ring nitrogen. Programs using X-ray crystallography or computational docking to guide hinge-binding optimization should procure the 4-amino isomer (CAS 1691892-86-0) rather than the 5-amino variant to maintain fidelity to the designed binding pose .

Multi-Step Synthetic Routes Requiring Chemically Robust, Boc-Protected Intermediate with Direct N–C Linkage

The direct N–C bond between the 1,4-diazepane and pyridine ring provides superior chemical stability under the acidic (Boc deprotection) and basic (amide coupling, SNAr) conditions commonly encountered in multi-step medicinal chemistry synthesis compared to ether-linked analogs . The Boc protecting group is orthogonal to common functional group manipulations and can be removed under standard TFA conditions to reveal the free 1,4-diazepane NH for further diversification. The available 95% purity with batch-specific QC documentation (NMR, HPLC, GC) from vendors such as Bidepharm and Leyan supports reproducible downstream chemistry [1].

Fragment-Based or Scaffold-Hopping Campaigns Comparing Six- vs. Seven-Membered Diazacycles

When a drug discovery program systematically compares piperazine (6-membered) and 1,4-diazepane (7-membered) cores as part of a scaffold-hopping strategy, this compound serves as the direct 1,4-diazepane counterpart to the commercially available piperazine analog (CAS 1206247-69-9, MW 278.35). The 14 g/mol mass difference and additional ring methylene affect calculated physicochemical descriptors (LogP, TPSA, number of rotatable bonds) and conformational sampling, enabling a rigorous SAR comparison . Data from σ1 receptor and PKM2 studies confirm that the ring-size expansion produces distinct biological outcomes, validating scaffold-hopping as a legitimate optimization tactic [1][2].

Quote Request

Request a Quote for Tert-butyl 4-(4-aminopyridin-2-yl)-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.